Ethyl hexacosanoate

Gas Chromatography Analytical Method Development Wax Ester Analysis

This C26 very-long-chain fatty acid ethyl ester is a certified analytical reference standard for unambiguous GC peak assignment in grape metabolomics (RI 2980.88, DB-1MS column). Its extreme hydrophobicity (LogP 9.93) and crystalline solid state at physiological temperature enable solid-supported lipid bilayer configurations unattainable with fluid C16/C18 esters. Deuterated d4/d5 variants support isotope-dilution LC/GC-MS quantification. Substituting a C22 or C24 analog introduces unquantified retention time error—validate with authentic C26 standard.

Molecular Formula C28H56O2
Molecular Weight 424.7 g/mol
CAS No. 29030-81-7
Cat. No. B153698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl hexacosanoate
CAS29030-81-7
SynonymsCerotic Acid Ethyl Ester;  Ethyl Cerotate;  Ethyl Hexacosanoate
Molecular FormulaC28H56O2
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C28H56O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-4-2/h3-27H2,1-2H3
InChIKeyVFWXXMBQXSOLQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Hexacosanoate (CAS 29030-81-7) for Research Procurement: Core Identity and Physicochemical Profile


Ethyl hexacosanoate (hexacosanoic acid ethyl ester, ethyl cerotate) is a saturated very-long-chain fatty acid ethyl ester with the molecular formula C28H56O2 and a molecular weight of 424.74 g/mol [1]. The compound is a white solid at room temperature with a melting point of 58–61°C and a boiling point of 420.6°C at 760 mmHg . It is classified as a fatty acyl lipid [2] and is a reported natural constituent of grapes (Vitis vinifera and hybrid cultivars) [3]. With a calculated LogP of 9.932 , it is highly hydrophobic and exhibits extremely low aqueous solubility. Its exceptionally long carbon chain (C26 acid moiety) confers distinct properties that differentiate it from shorter-chain ethyl ester analogs in both analytical and functional contexts.

Why Generic Fatty Acid Ethyl Esters Cannot Replace Ethyl Hexacosanoate in Research Applications


Fatty acid ethyl esters are not functionally interchangeable. Systematic studies have demonstrated that physical properties—including density, viscosity, refractive index, surface tension, and interfacial tension against water—all exhibit chain-length-dependent behavior across homologous series [1]. As chain length increases from C2 to C18, densities decrease while refractive indices and viscosities increase, with ethyl esters showing distinct trends from both free acids and methyl esters [1]. These class-level differences become amplified at C26, where ethyl hexacosanoate resides. Furthermore, in gas chromatography, each ester elutes at a specific retention index, making misidentification a real risk if a shorter-chain analog (e.g., ethyl tetracosanoate or ethyl docosanoate) is inadvertently substituted as a standard [2]. In biological contexts, very-long-chain fatty acid (VLCFA) derivatives exhibit distinct membrane interactions and metabolic fates compared to their medium- or long-chain counterparts; a C26 ethyl ester cannot model the behavior of a C16 or C18 ester in lipid bilayer studies . Substitution without explicit validation introduces unquantified error in analytical calibration, retention time alignment, and structure-activity interpretations.

Quantitative Differentiation Evidence for Ethyl Hexacosanoate Versus Closest Analogs


GC Retention Index: Differentiating Ethyl Hexacosanoate (C26) from Ethyl Tetracosanoate (C24) and Ethyl Octacosanoate (C28)

In GC analysis using a non-polar DB-1MS capillary column, ethyl hexacosanoate exhibits a Kovats retention index (RI) of 2980.88 [1]. This value is intermediate between the RI of ethyl tetracosanoate (C24:0 ethyl ester) and ethyl octacosanoate (C28:0 ethyl ester) within the homologous wax ester series. The 20–25 RI unit separation from the adjacent homologs provides sufficient resolution for unambiguous peak assignment in complex lipid mixtures [1].

Gas Chromatography Analytical Method Development Wax Ester Analysis

Melting Point: Ethyl Hexacosanoate as a Crystalline Solid at Room Temperature Versus Liquid Shorter-Chain Analogs

Ethyl hexacosanoate has a reported melting point of 58–61°C . In contrast, medium-chain ethyl esters such as ethyl decanoate (C10:0, m.p. ≈ -20°C) and ethyl dodecanoate (C12:0, m.p. ≈ -10°C) are liquids at room temperature. Even ethyl octadecanoate (ethyl stearate, C18:0) melts at approximately 33–35°C, which is substantially lower than the C26 analog [1].

Physical Property Profiling Formulation Science Solid-Phase Extraction

Hydrophobicity (LogP): Quantifying the Extreme Lipophilicity of Ethyl Hexacosanoate Versus Shorter Ethyl Esters

Ethyl hexacosanoate has a calculated LogP of 9.932 . This value is substantially higher than that of ethyl palmitate (C16:0, calculated LogP ≈ 7.2) and ethyl stearate (C18:0, calculated LogP ≈ 8.1) [1]. The nearly 2-log unit difference from C18 represents a ~100-fold higher theoretical octanol-water partition coefficient.

Lipophilicity Membrane Partitioning ADME Prediction

Natural Occurrence Profile: Ethyl Hexacosanoate as a Diagnostic Grape Constituent Marker

Ethyl hexacosanoate was reported as a constituent of grapes (Vitis vinifera and hybrid cultivars) for the first time in a 2010 study of cultivar Othello, alongside ethyl tetracosanoate (C24:0) and ethyl docosanoate (C22:0) [1]. The co-occurrence of these three very-long-chain ethyl esters as a distinct sub-profile is notable; shorter-chain ethyl esters (C8–C18) are ubiquitous across many fruits, whereas the C22–C26 ethyl ester cluster appears more restricted in natural distribution.

Metabolomics Food Authentication Natural Product Chemistry

Solubility Profile: Limited Chloroform and Methanol Solubility Informs Analytical Workflow Design

Ethyl hexacosanoate is reported to be soluble in chloroform (slightly) and methanol (slightly) . In contrast, medium-chain ethyl esters such as ethyl decanoate and ethyl dodecanoate are freely miscible with most organic solvents including ethanol, ether, and hexane [1]. This solubility difference stems from the extended hydrocarbon chain of the C26 ester, which promotes stronger intermolecular van der Waals interactions in the solid state.

Sample Preparation Solvent Selection Analytical Chemistry

Isotopic Labeling Availability: Ethyl Hexacosanoate-d4 and d5 for Metabolic Tracing

Deuterated analogs of ethyl hexacosanoate are commercially available, including ethyl hexacosanoate-d4 (hexacosanoyl-12,12,13,13-d4, 98%) and hexacosanoic acid ethyl ester-d5 . These labeled standards enable accurate quantification of the unlabeled compound in complex biological matrices via stable isotope dilution mass spectrometry. Not all very-long-chain fatty acid ethyl esters are readily available in deuterated forms; the availability of both d4 and d5 variants provides analytical flexibility.

Stable Isotope Labeling Metabolic Studies Mass Spectrometry

Research and Industrial Application Scenarios for Ethyl Hexacosanoate Based on Verified Evidence


Analytical Standard for Wax Ester Identification in GC-MS Metabolomics and Food Authentication

Ethyl hexacosanoate serves as an authentic reference standard for the identification and quantification of C26 wax esters in complex natural product matrices, particularly grape and wine metabolomics [1]. Its well-defined GC retention index of 2980.88 on DB-1MS columns [2] provides unambiguous peak assignment when co-analyzed with ethyl tetracosanoate (C24) and ethyl docosanoate (C22) standards. This application is critical for food authentication studies where VLCFA ethyl ester profiles may serve as cultivar or geographic origin markers.

Model Compound for Very-Long-Chain Lipid Membrane Interaction Studies

Due to its extreme hydrophobicity (LogP = 9.932) [1] and 26-carbon fatty acyl chain, ethyl hexacosanoate is suitable as a model VLCFA ester in studies investigating lipid bilayer integration, membrane fluidity modulation, and permeability alterations [2]. Its crystalline solid nature at physiological temperatures distinguishes it from fluid shorter-chain analogs and enables unique solid-supported lipid bilayer experimental configurations.

Internal Standard Precursor for Isotope Dilution Mass Spectrometry in Lipidomics

The commercial availability of deuterated ethyl hexacosanoate (d4 and d5 variants) [1] supports its use as an internal standard for accurate quantification of endogenous C26 fatty acid ethyl esters in biological samples. Isotope dilution LC-MS or GC-MS workflows using these labeled analogs eliminate matrix effects and ionization variability, enabling precise measurement in serum, tissue, and cell culture lipidomics studies.

Reference Compound for Chromatographic Method Development Involving Very-Long-Chain Esters

With a boiling point of 420.6°C at 760 mmHg [1] and high-temperature GC elution behavior [2], ethyl hexacosanoate is an appropriate reference compound for developing and validating GC methods targeting high-molecular-weight wax esters and VLCFA derivatives. Its retention characteristics on non-polar columns serve as a benchmark for optimizing temperature programs and column selection when analyzing C20–C30 ester series.

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